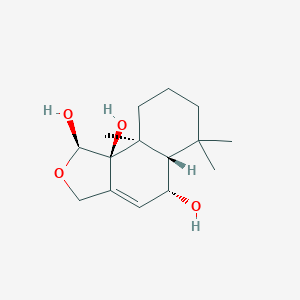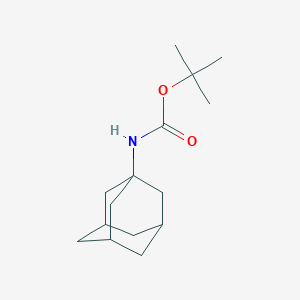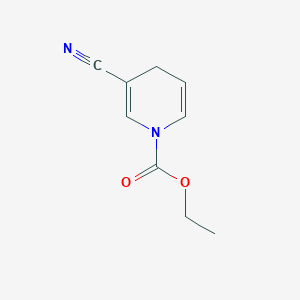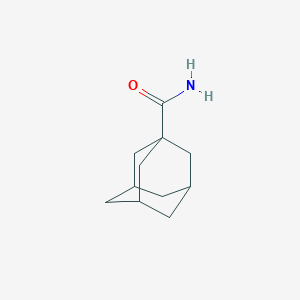![molecular formula C19H24O10S B026578 [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate CAS No. 102029-58-3](/img/structure/B26578.png)
[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate
Overview
Description
3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose is a complex organic compound with the molecular formula C19H24O10S and a molecular weight of 444.45 g/mol . This compound is a derivative of glucose and features multiple functional groups, including acetyl, benzoyl, and methylsulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose typically involves multiple steps, starting from 1,2-O-isopropylidene-α-D-glucofuranose. The key steps include:
Benzoylation: The addition of the benzoyl group at the 6-O position using benzoyl chloride and a base such as pyridine.
Chemical Reactions Analysis
3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxyl functionalities in carbohydrate chemistry.
Biology: This compound is used in the study of glycoproteins and glycolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl, benzoyl, and methylsulfonyl groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose include other glucose derivatives with different protecting groups or functional modifications. Some examples are:
1,2-O-Isopropylidene-α-D-glucofuranose: A precursor in the synthesis of the target compound.
3-O-Benzoyl-6-O-acetyl-5-O-methylsulfonyl-1,2-O-isopropylidene-α-D-glucofuranose: A similar compound with reversed acetyl and benzoyl groups.
3,6-Di-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose: A compound with two benzoyl groups instead of acetyl and methylsulfonyl groups.
The uniqueness of 3-O-Acetyl-6-O-benzoyl-5-O-methylsulfonyl-1,2-O-isopropylidene-a-D-glucofuranose lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O10S/c1-11(20)25-15-14(26-18-16(15)27-19(2,3)28-18)13(29-30(4,22)23)10-24-17(21)12-8-6-5-7-9-12/h5-9,13-16,18H,10H2,1-4H3/t13-,14-,15+,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSGEEKBKJCWQS-XLKGFZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555539 | |
| Record name | [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-58-3 | |
| Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, 3-acetate 6-benzoate 5-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102029-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



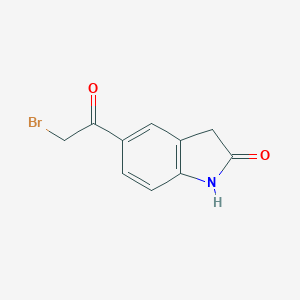
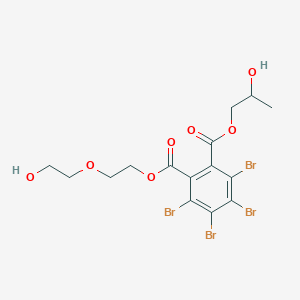
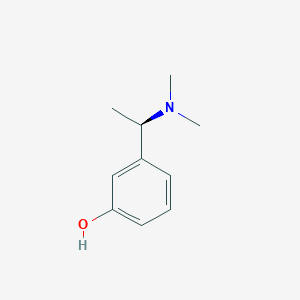

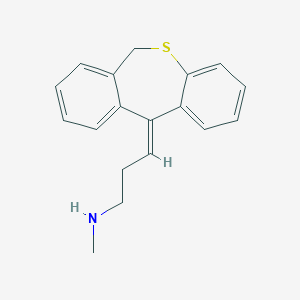
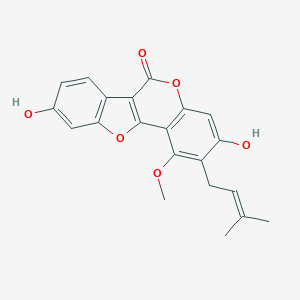
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
